2-Deoxy-D-ribose 1,3,4-Triacetate
Overview
Description
2-Deoxy-D-ribose 1,3,4-Triacetate is a chemical compound with the molecular formula C11H16O7 . It is also known by other names such as DAT, tetrahydro-2H-pyran-2,4,5-triyl triacetate, and others . It is used as a decongestant and vasoconstrictor, which can rapidly reduce swelling when applied to the mucous membrane .
Synthesis Analysis
The synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate involves key steps including the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents . Subsequent total hydrolysis followed by acetylation leads to the title compound .Molecular Structure Analysis
The molecular structure of 2-Deoxy-D-ribose 1,3,4-Triacetate is represented by the IUPAC name [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate . The compound has a molecular weight of 260.24 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
2-Deoxy-D-ribose 1,3,4-Triacetate appears as a white powder . It has a molecular weight of 260.24 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 6 .Scientific Research Applications
Biodegradable Polymers
2-Deoxy-D-ribose 1,3,4-Triacetate: is used to create bio-based aliphatic polycarbonates (APCs) through ring-opening polymerisation . These APCs are particularly valuable in biomedical applications due to their biodegradability and biocompatibility . The process involves converting raw sugar into a novel cyclic carbonate, which is then polymerised into carbohydrate-based APCs. These APCs have tailored properties, such as high glass transition temperatures, making them suitable for a range of biomedical applications.
Enzyme Engineering
The compound plays a crucial role in the engineering of 2-deoxy-D-ribose 5-phosphate aldolases (DERAs) . DERAs are enzymes that catalyze reversible aldol reactions, which are essential for synthesizing various pharmaceutical compounds. Protein engineering strategies, including structure-based design and machine learning-guided approaches, have been employed to optimize the substrate specificity, efficiency, and stability of these enzymes.
Apoptosis Research
In the field of apoptosis research, 2-Deoxy-D-ribose 1,3,4-Triacetate is significant for its role in inducing apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . This application is crucial for understanding the mechanisms of cell death and has implications for cancer research and therapy.
Synthesis of Optically Active Compounds
The compound is utilized in the synthesis of optically active dipyrrolyl alkanols from pyrroles on the surface of montmorillonite KSF clay . This application is important in the field of organic chemistry, where the creation of optically active substances is essential for the development of new drugs and materials.
Oxidative Stress and Glycation Studies
2-Deoxy-D-ribose 1,3,4-Triacetate: is used to study processes of oxidative stress and glycation both in vivo and in vitro . Understanding these processes is vital for developing treatments for diseases related to oxidative damage and advanced glycation end-products, such as diabetes and neurodegenerative disorders.
Tumor Angiogenesis and Progression
The compound serves as an endothelial-cell chemoattractant and angiogenesis-inducing factor . It is used to study tumor angiogenesis and progression mediated at the level of thymidine phosphorylase activity. This research has direct implications for developing anti-angiogenic therapies in cancer treatment.
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-D-ribose 1,3,4-Triacetate (2dDR) is the endothelial cells involved in angiogenesis . Angiogenesis is a highly ordered physiological process regulated by the interaction of endothelial cells with an extensive variety of growth factors, extracellular matrix components, and mechanical stimuli .
Mode of Action
2dDR interacts with its targets by promoting proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner . It has been shown to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
Biochemical Pathways
The biochemical pathways affected by 2dDR are primarily those involved in angiogenesis. It is proposed that deoxyribose is oxidized to deoxyribonate, further oxidized to ketodeoxyribonate, and then cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .
Pharmacokinetics
It is known that the compound is soluble in chloroform and toluene , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2dDR’s action include the promotion of proliferation, migration, and tube formation of HAECs . It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
Action Environment
It is known that the compound is stable on storage , which may influence its efficacy and stability in different environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJTSGHFMVUCG-AXFHLTTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431878 | |
Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-D-ribose 1,3,4-Triacetate | |
CAS RN |
4258-01-9 | |
Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.